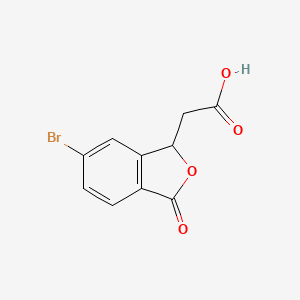

(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid

CAS No.: 82827-04-1

Cat. No.: VC2433708

Molecular Formula: C10H7BrO4

Molecular Weight: 271.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82827-04-1 |

|---|---|

| Molecular Formula | C10H7BrO4 |

| Molecular Weight | 271.06 g/mol |

| IUPAC Name | 2-(6-bromo-3-oxo-1H-2-benzofuran-1-yl)acetic acid |

| Standard InChI | InChI=1S/C10H7BrO4/c11-5-1-2-6-7(3-5)8(4-9(12)13)15-10(6)14/h1-3,8H,4H2,(H,12,13) |

| Standard InChI Key | RTFXMSNXRSVQLF-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(OC2=O)CC(=O)O |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(OC2=O)CC(=O)O |

Introduction

Chemical Identity and Structural Properties

(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid is characterized by specific chemical identifiers that distinguish it within the broader family of isobenzofuran derivatives. The compound is cataloged with CAS number 82827-04-1 and possesses a defined molecular structure that contributes to its chemical behavior and applications.

The fundamental chemical parameters of this compound are presented in the following table:

| Property | Value |

|---|---|

| CAS Number | 82827-04-1 |

| Molecular Formula | C₁₀H₇BrO₄ |

| Molecular Weight | 271.06 g/mol |

| Chemical Class | Isobenzofuran derivatives |

| Functional Groups | Bromide, lactone, carboxylic acid |

Structurally, the compound features a brominated isobenzofuran ring system with an acetic acid substituent. The bromine atom at the 6-position of the isobenzofuran ring significantly influences its chemical reactivity and potential biological activities. The presence of both a lactone group within the isobenzofuran structure and a carboxylic acid moiety creates a multifunctional compound with diverse reactive sites.

Physical Properties

While the search results provide limited information on the physical properties specific to (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid, related isobenzofuran compounds typically present as solids at room temperature with defined melting points. By analogy with similar compounds in the literature, this substance likely exhibits limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Synthesis Methodologies

The synthesis of (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid can be approached through several methodological pathways. While the search results don't provide a specific synthesis route for this exact compound, we can draw insights from the synthesis of related isobenzofuranone derivatives.

Industrial Scale Production

For industrial production, more efficient and scalable methods are employed. These typically include:

-

Continuous flow reactors for improved efficiency and safety

-

Optimized bromination processes using controlled reaction conditions

-

Advanced purification techniques including recrystallization and chromatography

Gram-scale synthesis of isobenzofuranone derivatives has been demonstrated with yields of approximately 75%, suggesting the feasibility of scaling up production processes .

Applications in Chemical and Pharmaceutical Sciences

(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid possesses versatile applications across multiple scientific disciplines, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

In the field of medicinal chemistry, this compound serves as a valuable building block for developing more complex molecular structures with potential therapeutic properties. Its utility is derived from several key attributes:

-

Its unique structure allows for various chemical modifications

-

Preliminary evaluations suggest it may modulate enzyme activity

-

The bromine substituent provides opportunities for further functionalization through cross-coupling reactions

-

The compound's structure may serve as a scaffold for developing enzyme inhibitors

The isobenzofuran core structure appears in various bioactive compounds, with related derivatives demonstrating antiproliferative activity against cancer cell lines. For instance, certain C-3 functionalized isobenzofuran-1(3H)-ones have shown cytotoxic effects against HL-60, SF295, and MDA-MB435 cells .

Organic Synthesis Applications

As a synthetic intermediate, (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid offers several advantages:

-

The bromine atom serves as a versatile handle for further transformations

-

The carboxylic acid group provides opportunities for esterification, amidation, and other derivatization reactions

-

The lactone functionality offers potential for ring-opening reactions

-

Its well-defined stereochemistry can be leveraged for stereoselective synthesis

Industrial Applications

In industrial settings, this compound contributes to:

-

Production of specialty chemicals requiring specific chemical reactivity

-

Development of advanced materials with tailored properties

-

Serving as a precursor for more complex industrial intermediates

Structure-Activity Relationships

Understanding the relationship between the structure of (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid and its biological activity provides valuable insights for drug development. Several structural features significantly influence its properties:

When compared with structural analogs, the presence of different halogen substituents significantly influences biological properties, with brominated derivatives often displaying distinctive activity profiles.

Comparative Analysis with Related Compounds

The properties of (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid can be contextualized through comparison with related isobenzofuran derivatives. The available literature provides data on several structurally similar compounds with varying substituents on the isobenzofuran core.

Structural Analogs

Various isobenzofuranone derivatives have been synthesized and characterized, including those with methoxy substituents at the 6-position instead of bromine. For example, compounds such as ethyl 2-(6-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetate and methyl 2-(6-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetate have been reported with detailed spectroscopic data .

The table below compares key structural features of related isobenzofuran derivatives:

| Compound | Position-6 Substituent | Acetic Acid Derivative | Key Characteristic |

|---|---|---|---|

| (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid | Bromine | Free carboxylic acid | Enhanced lipophilicity |

| Ethyl 2-(6-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetate | Methoxy | Ethyl ester | Increased polarity |

| Methyl 2-(6-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetate | Methoxy | Methyl ester | Increased polarity |

| 3-(2-Hydroxy-6-oxocyclohex-1-enyl)isobenzofuran-1(3H)-one | None | None | Different C-3 substitution |

Biological Activity Comparison

The biological activities of isobenzofuranone derivatives vary significantly based on their substitution patterns. Some C-3 functionalized isobenzofuranones have demonstrated notable antiproliferative activity. For instance, certain derivatives have shown the following IC₅₀ values against cancer cell lines:

| Cell Line | IC₅₀ Values for Compound 8 | IC₅₀ Values for Compound 9 |

|---|---|---|

| HL-60 | 21.00 μg/mL | 3.24 μg/mL |

| SF295 | >25 μg/mL | 10.09 μg/mL |

| MDA-MB435 | 12.17 μg/mL | 8.70 μg/mL |

| PBMC | >25 μg/mL | 14.51 μg/mL |

This data suggests that specific structural modifications can significantly enhance the antiproliferative activity of isobenzofuranone derivatives .

Research Developments and Future Directions

Recent research on isobenzofuran derivatives has focused on expanding their synthetic methodologies and exploring their biological applications. Key developments include:

-

Innovative synthetic approaches using photoredox catalysis

-

Investigation of structure-activity relationships to optimize biological activity

-

Exploration of isobenzofuranones as building blocks for more complex bioactive molecules

-

Development of selective functionalization methods for precise molecular modification

Future research directions may include:

-

Comprehensive evaluation of the biological activity of (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid against various disease targets

-

Development of more efficient synthetic routes with improved yields and selectivity

-

Creation of focused libraries of derivatives to establish detailed structure-activity relationships

-

Investigation of potential applications in materials science and other industrial sectors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume